molecular formula C17H18N2O3S B13439411 Febuxostat Isopropyl Isomer Ethyl Ester

Febuxostat Isopropyl Isomer Ethyl Ester

Cat. No.: B13439411
M. Wt: 330.4 g/mol
InChI Key: FCJQLDKQXVDDTO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Febuxostat Isopropyl Isomer Ethyl Ester involves several key steps. One common method starts with 4-hydroxybenzonitrile and thioacetamide as raw materials. These react in hydrochloric acid solution to form 4-hydroxythiobenzamide. This intermediate then reacts with 2-chloroacetoacetic acid ethyl ester to produce 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester. Further reactions with hexamine in a mixed acid system of methanesulfonic acid and trifluoroacetic acid yield 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylic acid ethyl ester. Finally, the target compound is synthesized through a one-pot method involving hydroxylamine hydrochloride, potassium carbonate, and iso-butyl bromide in a polar protonic solvent .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity while minimizing by-products. This often includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents that facilitate the reaction and improve the efficiency of the process is also common .

Chemical Reactions Analysis

Types of Reactions

Febuxostat Isopropyl Isomer Ethyl Ester undergoes various chemical reactions, including hydrolysis, oxidation, and substitution.

Common Reagents and Conditions

    Hydrolysis: This reaction can be catalyzed by either acids or bases.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound, leading to the formation of various oxidized products.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and various oxidized derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Febuxostat Isopropyl Isomer Ethyl Ester has a wide range of scientific research applications:

Mechanism of Action

Febuxostat Isopropyl Isomer Ethyl Ester exerts its effects primarily through the inhibition of xanthine oxidase, an enzyme responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid. By non-competitively blocking the molybdenum pterin center, which is the active site of xanthine oxidase, the compound effectively reduces the production of uric acid . This mechanism is crucial for managing hyperuricemia and preventing gout flares.

Comparison with Similar Compounds

Similar Compounds

    Febuxostat: The parent compound, also a xanthine oxidase inhibitor, used for treating hyperuricemia and gout.

    Allopurinol: Another xanthine oxidase inhibitor, commonly used as a first-line treatment for gout.

    Oxypurinol: A metabolite of allopurinol, also inhibits xanthine oxidase.

Uniqueness

Febuxostat Isopropyl Isomer Ethyl Ester is unique due to its specific structural modifications, including the isopropyl group and ethyl ester functional group. These modifications can influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, potentially offering advantages over similar compounds in terms of efficacy and safety .

Properties

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

IUPAC Name

ethyl 2-(3-cyano-4-propan-2-yloxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C17H18N2O3S/c1-5-21-17(20)15-11(4)19-16(23-15)12-6-7-14(22-10(2)3)13(8-12)9-18/h6-8,10H,5H2,1-4H3

InChI Key

FCJQLDKQXVDDTO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)C2=CC(=C(C=C2)OC(C)C)C#N)C

Origin of Product

United States

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